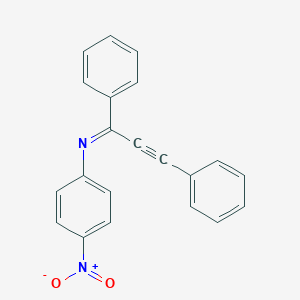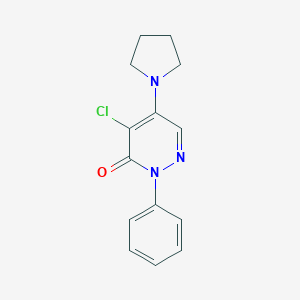![molecular formula C20H25N5O2 B274398 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine, also known as MTBMA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and cardiovascular disorders. In pharmacology, this compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Mecanismo De Acción
The mechanism of action of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to modulate neurotransmitter release. This compound has also been shown to induce cell death in cancer cells, suggesting its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to target multiple cellular pathways. However, this compound also has several limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine. One potential direction is the development of novel therapeutics based on this compound for the treatment of various diseases, including cancer and cardiovascular disorders. Another potential direction is the investigation of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular pathways.
Métodos De Síntesis
The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine involves a multi-step process that starts with the reaction of 3-methoxy-4-hydroxybenzaldehyde and 1-phenyl-1H-tetrazole-5-thiol to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzaldehyde. This intermediate is then reacted with 3-methyl-1-bromobutane and sodium hydride to yield the final product, this compound.
Propiedades
Fórmula molecular |
C20H25N5O2 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C20H25N5O2/c1-15(2)11-12-21-14-16-9-10-18(19(13-16)26-3)27-20-22-23-24-25(20)17-7-5-4-6-8-17/h4-10,13,15,21H,11-12,14H2,1-3H3 |
Clave InChI |
RRBIOXQRSSMNBV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canónico |
CC(C)CCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)


![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)

